Bienvenue dans la boutique en ligne BenchChem!

N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

PDE4B Inhibition Structure-Activity Relationship Regiochemistry

Procure N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428367-43-4) to eliminate false positives in PDE4B drug discovery. This 3-carboxamide regioisomer is the ideal negative control for the Pfizer 2-carboxamide pharmacophore series—its distinct pharmacophore geometry ensures activity is contingent on 2-position substitution. Use in matched-pair SAR with N,N-dimethyl analogs to quantify H-bond donor contributions (HBD=1). Its low MW (197.19 Da), polar surface (XLogP -0.1), and fused pyrazolo-oxazine scaffold also suit fragment-based screening for dual COX-2/PDE4 inhibitors, minimizing non-specific aggregation risks inherent to lipophilic fragments.

Molecular Formula C8H11N3O3
Molecular Weight 197.194
CAS No. 1428367-43-4
Cat. No. B2771896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
CAS1428367-43-4
Molecular FormulaC8H11N3O3
Molecular Weight197.194
Structural Identifiers
SMILESCONC(=O)C1=C2N(CCCO2)N=C1
InChIInChI=1S/C8H11N3O3/c1-13-10-7(12)6-5-9-11-3-2-4-14-8(6)11/h5H,2-4H2,1H3,(H,10,12)
InChIKeyUFFIGMULFSPLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428367-43-4): Core Scaffold and Procurement Context


N-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a synthetic, fused heterocyclic small molecule with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol [1]. This compound belongs to the class of pyrazolo[5,1-b][1,3]oxazine-3-carboxamides, a scaffold that has been investigated in the patent literature as a core for phosphodiesterase 4 (PDE4) inhibition, particularly for the PDE4B isoform, with potential therapeutic applications in CNS, metabolic, autoimmune, and inflammatory diseases [2]. The broader pyrazolo-oxazine fused ring system has also been reviewed for diverse biological activities, including COX-1 and COX-2 enzyme inhibition [3].

Procurement Risk: Why N-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Cannot Be Interchanged with Generic Scaffold Analogs


Substituting this compound with a generic pyrazolo-oxazine analog carries significant scientific risk due to critical, quantifiable structural differences that dictate target engagement. The primary patent literature on this scaffold explicitly focuses on 2-carboxamide regioisomers as PDE4B inhibitors, meaning a 3-carboxamide substitution, as in this target compound, introduces a fundamental change in the geometry of the key pharmacophore [1]. Furthermore, the distinct N-methoxy substitution on the carboxamide alters hydrogen-bonding capacity and steric bulk compared to unsubstituted, N-methyl, or N-ethyl analogs, which directly impacts isoform selectivity and pharmacokinetic properties within this chemical series [2]. These variations mean that potency, selectivity, and off-target profiles observed for one derivative cannot be inferred for another, making blind substitution a source of irreproducible data.

Quantitative Differentiation Guide for N-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428367-43-4)


Regioisomeric Specificity: 3-Carboxamide vs. Patent-Lead 2-Carboxamide PDE4B Inhibitors

The core Pfizer patent (US10323042B2) defines the pharmacophore for PDE4B inhibition exclusively around the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide scaffold, with all exemplified active compounds (Examples 1-64) bearing the critical carboxamide at the 2-position [1]. This target compound, with its carboxamide at the 3-position, represents a regioisomeric shift that is unrepresented in the active compound set. While specific IC50 values for the 3-carboxamide isomer are not reported in the source patent, the strict regioisomeric requirement implies that the 3-substituted analog is unlikely to engage the PDE4B active site in the same manner as the established 2-carboxamide series. This represents a fundamental differentiation in molecular recognition for any PDE4B-targeted research.

PDE4B Inhibition Structure-Activity Relationship Regiochemistry

N-Substituent Differentiation: N-Methoxy vs. N,N-Dimethyl Analog on 3-Carboxamide Scaffold

Comparison of computed molecular properties for the target N-methoxy compound (C8H11N3O3, MW 197.19, XLogP -0.1, HBD 1, HBA 4) [1] against the closely related N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (C9H13N3O2, MW 195.22, vendor-reported purity typically 95%) reveals that the N-methoxy group introduces an additional hydrogen bond acceptor and donor, significantly increasing polarity and water solubility while reducing lipophilicity. The N,N-dimethyl analog, conversely, lacks a hydrogen bond donor and has two terminal methyl groups that increase steric bulk and lipophilicity. This quantifiable difference in hydrogen-bonding capacity (1 donor vs. 0) directly influences membrane permeability and the compound's ability to engage targets requiring a specific H-bond donor pharmacophore.

Physicochemical Properties Hydrogen Bonding ADME Prediction

Core Scaffold Selectivity Potential: Pyrazolo-Oxazine Class COX-2 vs. PDE4 Activity Divergence

The pyrazolo-oxazine fused ring system is associated with two distinct pharmacological profiles: selective COX-2 inhibition, as demonstrated by compounds like 1-(5-cyclohexyl-2H,3H-pyrazolo[5,1-b]-1,3-oxazolidin-6-yl)-4-(methylsulfonyl)benzene (COX-1 IC50 >100 μM; COX-2 IC50 = 1.3 μM) [1], and PDE4B inhibition, as defined in the Pfizer patent series [2]. The target compound, a 3-carboxamide derivative, sits at the intersection of these two potential activity profiles. Its differentiation lies in the unexplored potential for biased signaling between these two therapeutically relevant targets, a property that is absent in established 2-carboxamide PDE4 inhibitors.

COX-2 Inhibition PDE4 Inhibition Scaffold Selectivity

Molecular Weight and Polarity Advantage Over N-Alkyl-3-carboxamide Analogs

With a molecular weight of 197.19 g/mol and an XLogP of -0.1 [1], this compound resides in a favorable fragment-like physicochemical space. In comparison, known N-alkyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide analogs, such as N-ethyl (MW 209.25) or N-propyl (MW 223.27) derivatives, exhibit progressively higher molecular weight and lipophilicity. The N-methoxy group provides a unique combination of low molecular weight and high polarity (HBA count = 4) that is not achievable with simple alkyl chains. This makes the compound an ideal starting point for fragment-based screening or for structural biology studies requiring high aqueous solubility.

Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Optimization

Recommended Application Scenarios for N-Methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Based on Quantitative Evidence


Regioisomeric Control Probe for PDE4B Inhibitor Lead Optimization Programs

In PDE4B drug discovery campaigns based on the Pfizer 2-carboxamide pharmacophore [1], this 3-carboxamide isomer is the ideal negative control. Its procurement enables medicinal chemistry teams to experimentally validate the regiospecificity of target engagement. Using this compound in parallel with active 2-carboxamide derivatives in PDE4B enzymatic assays confirms that observed activity is contingent on the 2-position substitution, thereby reducing false-positive hit triage.

Fragment Library Expansion for COX-2/PDE4 Dual-Pharmacophore Screening

The pyrazolo-oxazine scaffold is a known COX-2 inhibitory core, with potent derivatives exhibiting IC50 values of 1.3 μM [1]. As a low-molecular-weight (197.19 Da), polar (XLogP -0.1) fragment, this compound is well-suited for fragment-based screening panels aimed at identifying novel dual COX-2/PDE4 inhibitors. Its low lipophilicity minimizes the risk of non-specific aggregation, a common pitfall in fragment screening.

Structural Biology and Biophysical Assay Development

The compound's high aqueous solubility (predicted from XLogP -0.1) and low molecular weight make it an excellent candidate for NMR-based or X-ray crystallography fragment soaking experiments. Its use can help elucidate the binding mode of pyrazolo-oxazine fragments to PDE4 or COX-2 enzymes, providing structural insights that are not obtainable with larger, more lipophilic analogs.

Hydrogen-Bonding SAR Study: N-Methoxy Donor Role in Target Engagement

The N-methoxy group uniquely provides a hydrogen bond donor (HBD count = 1) within 3-carboxamide series [1]. This compound should be the primary selection for structure-activity relationship (SAR) studies designed to probe the role of an H-bond donor at this vector. It serves as a direct comparator to the N,N-dimethyl analog (0 HBD), enabling the quantification of H-bond donor contributions to affinity and selectivity in a matched-pair analysis.

Quote Request

Request a Quote for N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.